molecular formula C14H27NO B3053680 1-Decylpyrrolidin-2-one CAS No. 55257-88-0

1-Decylpyrrolidin-2-one

Cat. No.: B3053680
CAS No.: 55257-88-0
M. Wt: 225.37 g/mol
InChI Key: ZRECPFOSZXDFDT-UHFFFAOYSA-N
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Description

1-Decylpyrrolidin-2-one, also known as 1-decyl-2-pyrrolidinone, is an organic compound with the molecular formula C14H27NO. It is a member of the pyrrolidinone family, characterized by a five-membered lactam ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

1-Decylpyrrolidin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of decylamine with gamma-butyrolactone under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired pyrrolidinone ring.

Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions typically include elevated temperatures and pressures to facilitate the cyclization process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

1-Decylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield the corresponding amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The lactam ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles. This reaction is typically facilitated by strong bases or nucleophiles.

Major products formed from these reactions include N-oxides, amines, and substituted pyrrolidinones, depending on the reagents and conditions used.

Scientific Research Applications

1-Decylpyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a solvent and reagent in organic synthesis due to its ability to dissolve a variety of compounds and participate in chemical reactions.

    Biology: This compound is employed in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays.

    Medicine: Research has explored its potential as a drug delivery agent, particularly in enhancing the permeability of drugs across biological membranes.

    Industry: In industrial applications, this compound is used as a surfactant and emulsifier in formulations, owing to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 1-decylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The lactam ring structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s amphiphilic nature also enables it to interact with lipid membranes, enhancing its ability to penetrate biological barriers.

Comparison with Similar Compounds

1-Decylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

    1-Dodecyl-2-pyrrolidinone: Similar in structure but with a longer alkyl chain, which may affect its solubility and interaction with biological membranes.

    1-Octyl-2-pyrrolidinone: With a shorter alkyl chain, this compound may have different solubility and reactivity profiles.

    2-Pyrrolidinone: The parent compound with no alkyl substitution, used widely in organic synthesis and as a precursor for other derivatives.

The uniqueness of this compound lies in its balance between hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

1-decylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14(15)16/h2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRECPFOSZXDFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1CCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203770
Record name 1-Decylpyrrolidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55257-88-0
Record name 1-Decyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55257-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decylpyrrolidin-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decylpyrrolidin-2-one
Source EPA DSSTox
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Record name 1-decylpyrrolidin-2-one
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Synthesis routes and methods I

Procedure details

18.8 g (0.22 M) of γ-butyrolactone and 34.6 g (0.22 M) of n-decylamine were mixed and heated to 180° in a round bottom flask equipped with a condenser and a Dean-Stark trap for 22 hours. The dark brown reaction mixture was distilled at reduced pressure to yield 40.9 g (82.5%) of colorless product; b.p. 150°-155°/0.5-1 mm.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Yield
82.5%

Synthesis routes and methods II

Procedure details

22.1 g 1-Bromodecane (0.1 mol), 8.5 g (0.1 mol) of 2-pyrrolidone and 11.2 g (0.1 mol) of potassium tert-butylate were stirred in 100 ml of absolute DMSO for one hour. The DMSO was removed under reduced pressure, the residue taken up with diethyl ether, and washed with water (2 times). After drying with anhydrous MgSo4 and evaporating, the residue was distilled in vacuo. A first fraction, boiling between 140° and 147° C./1.2 mm Hg was discarded. The second fraction 17.4 g of pure product, b.p. 148° C./1.2 mm Hg.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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